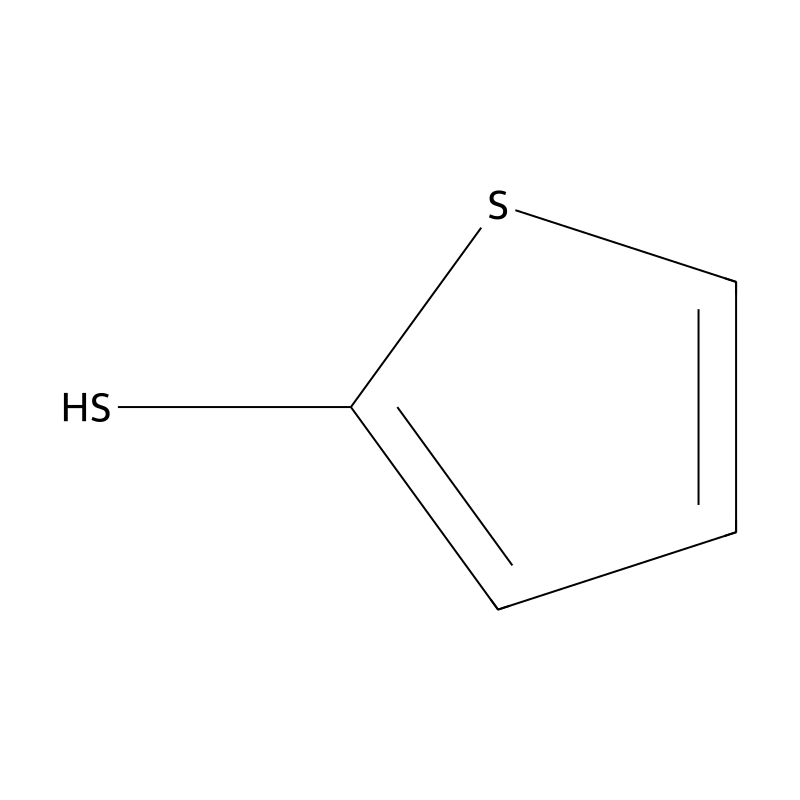Thiophene-2-thiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
- Thiolation: The thiol group (S-H) in thiophene-2-thiol acts as a nucleophile, readily reacting with various electrophiles to introduce a thiophene moiety into organic molecules. This allows researchers to create diverse thiophene-based compounds with specific functionalities for various applications [].
- C-C bond formation: The reactive thiol group can participate in various C-C bond-forming reactions, such as Heck reactions, Suzuki-Miyaura couplings, and Sonogashira couplings. These reactions enable the construction of complex organic molecules with thiophene units incorporated into the backbone [].
- Precursor for heterocycles: Thiophene-2-thiol can serve as a valuable starting material for the synthesis of various heterocyclic compounds. By reacting with suitable reagents, researchers can create different heterocycles containing the thiophene ring, expanding the library of potential drug candidates and functional materials.
Material Science
The unique properties of thiophene-2-thiol make it an interesting candidate for material science applications:
- Organic electronics: Thiophene-2-thiol can be used as a building block in the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors [].
- Self-assembled monolayers (SAMs): Thiophene-2-thiol can form well-defined SAMs on various metal surfaces due to the strong interaction between the sulfur atom and the metal. These SAMs can be used as surface modifiers to control surface properties like wettability, adhesion, and corrosion resistance [].
- Functionalized nanoparticles: Thiophene-2-thiol can be attached to the surface of nanoparticles, introducing new functionalities and enabling their use in various applications, such as drug delivery, bioimaging, and catalysis.
Catalysis
Thiophene-2-thiol exhibits potential for applications in catalysis:
- Transition metal catalysts: Thiophene-2-thiol can act as a ligand for transition metals, forming complexes that act as catalysts for various organic transformations. These catalysts can be used in reactions like hydrogenation, hydroformylation, and C-C coupling reactions.
- Organocatalysis: Thiophene-2-thiol can also be used as an organocatalyst in various organic reactions. The thiol group can participate in various reaction mechanisms, promoting efficient and selective transformations.
Thiophene-2-thiol, also known as 2-thienyl mercaptan or 2-mercaptothiophene, is an organic compound with the molecular formula and a molar mass of 116.205 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor and is characterized by its strong reducing properties. The compound is air-sensitive and can be easily oxidized to carbon disulfide, which contributes to its volatility and potential reactivity in various chemical environments .
- Oxidation: Thiophene-2-thiol can be oxidized to form disulfides or sulfoxides, depending on the conditions.
- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing thiophene-2-thiol to react with alkyl halides to form thioethers.
- Condensation Reactions: It can also participate in condensation reactions with aldehydes and ketones, forming thioacetals.
These reactions make thiophene-2-thiol a versatile intermediate in organic synthesis .
Research indicates that thiophene-2-thiol exhibits biological activity, particularly in the context of its reducing properties. It has been studied for its potential antioxidant effects and its role in various biochemical pathways. The compound's ability to donate electrons makes it a candidate for further exploration in pharmacological applications, although specific therapeutic uses remain under investigation .
Thiophene-2-thiol is typically synthesized through the following methods:
- Reaction with Sodium Sulfide: Thiophene is dissolved in a sodium hydroxide solution, and hydrogen sulfide gas is bubbled through the mixture. This method allows for the formation of thiophene-2-thiol through nucleophilic attack by sulfide ions.bash
Thiophene + Na2S → Thiophene-2-thiol - Direct Synthesis from Thiophene: Another method involves direct reaction of thiophene with hydrogen sulfide under controlled conditions to yield thiophene-2-thiol .
Studies on the interactions of thiophene-2-thiol with other compounds reveal its potential as a reducing agent and ligand. Its interactions can significantly influence reaction pathways, particularly in metal coordination chemistry. Research has shown that thiophene-2-thiol can stabilize metal ions in catalytic processes, enhancing reaction efficiency .
Several compounds share structural similarities with thiophene-2-thiol, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophenol | C6H5SH | Contains a phenyl group; used as a reducing agent |
| 3-Thiophenethiol | C4H4S2 | Different position of the thiol group; varied reactivity |
| 2-Mercaptobenzothiazole | C7H6N2S | Contains nitrogen; used in rubber processing |
Thiophene-2-thiol stands out due to its dual sulfur functionality and unique reactivity profile that allows it to participate in both electrophilic and nucleophilic reactions effectively .
Physical Description
Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odou
XLogP3
Density
1.250-1.255
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1420 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1419 of 1420 companies with hazard statement code(s):;
H302 (97.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index






